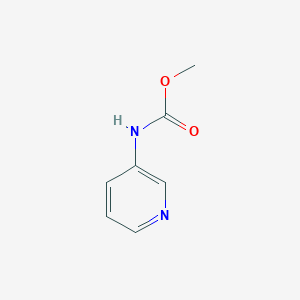

Methyl pyridin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-pyridin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-4-8-5-6/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZCVSWNTPRACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283976 | |

| Record name | methyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-24-5 | |

| Record name | 6269-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Preparation of Methyl Pyridin-3-ylcarbamate Core Structure

The fundamental structure of this compound can be assembled through several reliable chemical reactions. These methods typically start from readily available pyridine (B92270) precursors like 3-aminopyridine (B143674) or nicotinic acid derivatives.

A primary and direct approach to synthesizing the this compound core involves the derivatization of the amino group of 3-aminopyridine.

The reaction of 3-aminopyridine with a methyl halocarbonate, such as methyl chloroformate, is a standard method for producing this compound. This nucleophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl chloroformate, leading to the formation of the carbamate (B1207046) linkage.

The Hofmann rearrangement offers an alternative pathway, starting from nicotinamide (B372718) (pyridine-3-carboxamide). This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. When the rearrangement is conducted in the presence of an alcohol, such as methanol (B129727), the isocyanate is trapped to form a carbamate.

Modern variations of this reaction employ different reagents to facilitate the rearrangement under mild conditions. For instance, the use of (tosylimino)phenyl-λ3-iodane (PhINTs) or N-bromosuccinimide (NBS) in methanol effectively converts aromatic carboxamides into their corresponding methyl carbamates. A specific application of this is the synthesis of a substituted this compound from its corresponding nicotinamide derivative using N-bromosuccinimide and sodium methoxide (B1231860) in a methanol/dichloromethane solvent system. This method is valued for its high selectivity and efficiency.

Table 1: Reagents for Hofmann Rearrangement to Carbamates

| Reagent System | Precursor | Product | Advantage |

|---|---|---|---|

| N-Bromosuccinimide (NBS), Sodium Methoxide (NaOMe) in Methanol | Nicotinamide derivative | This compound derivative | Efficient conversion. |

| (Tosylimino)phenyl-λ3-iodane (PhINTs) in Methanol | Aromatic Carboxamide | Methyl Carbamate | Mild reaction conditions, high selectivity. |

| Lead Tetraacetate in Alcohol | Primary Amide | Carbamate | Converts primary amides to isocyanates which are trapped by alcohol. |

Synthesis of Substituted this compound Analogs

The therapeutic potential of this compound has spurred the development of various substituted analogs, requiring more intricate synthetic strategies to modify the pyridine ring.

The design and synthesis of derivatives often involve multi-step processes to introduce specific substituents onto the pyridine core before or after the formation of the carbamate group. Fragment-based design has been employed to create potent enzyme inhibitors derived from a 3-aminopyridine scaffold.

An example is the synthesis of Methyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate. This complex molecule is prepared from the corresponding substituted nicotinamide, 6-(4-methyl-piperazin-1

Chemical Transformations and Derivatization

The modification of this compound is crucial for developing new chemical entities with potential applications in various fields. This section explores key chemical transformations, including the reduction of the pyridine ring and reactions involving the carbamate moiety.

Hydrogenation of the Pyridine Nucleus to Piperidine (B6355638) Derivatives

The reduction of the aromatic pyridine ring in this compound to a saturated piperidine ring is a fundamental transformation that significantly alters the molecule's three-dimensional structure and chemical properties. This conversion can be achieved through several methods, each with its own advantages and specificities.

Catalytic hydrogenation is a widely employed method for the reduction of pyridine rings. youtube.com Transition metals like palladium and rhodium are highly effective catalysts for this transformation.

Palladium (Pd): Palladium-based catalysts, often supported on carbon (Pd/C), are commonly used for the hydrogenation of pyridine derivatives. google.comrsc.org The reaction typically involves hydrogen gas (H₂) and the catalyst in a suitable solvent. The conditions, such as pressure and temperature, can be adjusted to control the reaction rate and selectivity. For instance, palladium-carbon catalytic hydrogenation has been utilized in multi-step syntheses, demonstrating its utility in complex molecular constructions. google.com The efficiency of these catalysts can be enhanced by using supports that allow for high dispersion of the palladium nanoparticles. rsc.org

Rhodium (Rh): Rhodium catalysts are also effective for pyridine hydrogenation and can sometimes offer different selectivity compared to palladium. nih.gov Rhodium-based catalysts can be used to achieve di- and mono-methylation of pyridines at the C-3 and C-5 positions, utilizing formaldehyde (B43269) as the methyl source. nih.gov This process involves a temporary dearomatization of the pyridine ring, showcasing the catalyst's ability to activate the otherwise unreactive positions. nih.gov

Below is a table summarizing typical conditions for the catalytic hydrogenation of pyridine derivatives.

| Catalyst | Support | Hydrogen Source | Typical Conditions | Reference |

| Palladium | Carbon (Pd/C) | H₂ gas | Varies (pressure, temp.) | google.comrsc.org |

| Rhodium | - | H₂ gas/Formaldehyde | Mild conditions | nih.gov |

This table provides a general overview. Specific reaction conditions can vary based on the substrate and desired outcome.

While transition metal catalysts are prevalent, non-metallic reducing agents also offer viable routes for pyridine ring reduction. Samarium iodide (SmI₂) is a powerful single-electron transfer reagent that has found increasing use in organic synthesis. nih.govorganic-chemistry.org It is particularly useful for a variety of transformations, including reductions. organic-chemistry.org

The reduction potential of SmI₂ can be significantly enhanced by the addition of co-solvents like HMPA (hexamethylphosphoramide), allowing for reductions that are otherwise difficult to achieve. nih.govprinceton.edu SmI₂ is typically prepared in situ from samarium metal and iodine in THF. nih.gov The reagent can mediate a range of reactions, including the reduction of various functional groups. nih.govorganic-chemistry.org For instance, SmI₂ in the presence of water and methanol can selectively reduce quinolin-2(1H)-ones to 3,4-dihydroquinoline-2(1H)-ones. organic-chemistry.org

| Reducing Agent | Co-solvent/Additive | Key Features | Reference |

| Samarium Iodide (SmI₂) | HMPA, Water, Methanol | Powerful single-electron transfer agent, reduction potential tunable with additives. | nih.govorganic-chemistry.orgprinceton.edu |

The reactivity and selectivity of SmI₂ are highly dependent on the reaction conditions and additives used.

The hydrogenation of substituted pyridines like this compound introduces a stereocenter, leading to the possibility of different stereoisomers. Controlling the chemo- and stereoselectivity of this reduction is a critical aspect of synthetic design.

The stereochemical outcome of hydrogenation can be influenced by the choice of catalyst and reaction conditions. For example, in the hydrogenation of a pyrazoline ring, Raney nickel catalysis led to the preferential formation of the trans isomer. researchgate.net The presence of directing groups on the pyridine ring can also influence the stereochemical course of the reduction. The carbamate group in this compound can potentially direct the hydrogenation from a specific face of the molecule, leading to a preferred stereoisomer. The development of chiral catalysts has enabled enantioselective hydrogenations, providing access to specific enantiomers of the resulting piperidine derivatives.

Transformations of Pyridine Ring Substituents

The pyridine ring of this compound can undergo a variety of transformations, allowing for extensive modification of the molecular scaffold. These reactions can involve the inherent reactivity of the ring's carbon-hydrogen bonds and the pyridine nitrogen, or the interconversion of functional groups introduced onto the ring.

The primary "ancillary" functional group on the parent scaffold is the pyridine ring itself, whose reactivity is dictated by the electron-withdrawing nature of the ring nitrogen. nih.gov

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. Any substitution typically requires harsh reaction conditions. nih.gov The nitrogen atom directs electrophiles to the C-3 and C-5 positions. Since the carbamate group already occupies the C-3 position, further electrophilic substitution would be directed primarily to the C-5 position. The pyridine nitrogen itself can be attacked by electrophiles, forming a pyridinium (B92312) salt, which further deactivates the ring towards substitution. youtube.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. nih.gov For this compound, this reactivity would become relevant if a suitable leaving group were installed at one of these positions.

Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups. For pyridines, meta-selective C-H functionalization is a significant challenge but can be achieved through strategies like dearomatization-rearomatization or specialized catalytic systems. nih.govresearchgate.net For instance, direct sulfonylation at the C-5 position can be accomplished via N-activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.org

The table below summarizes the intrinsic reactivity of the pyridine ring within the molecule.

| Position(s) | Reaction Type | Reactivity | Notes |

| Pyridine N | Lewis Basicity / Alkylation | High | Readily forms salts with acids or undergoes alkylation. mdpi.com |

| C-2, C-4, C-6 | Nucleophilic Substitution | Activated | Susceptible to attack if a leaving group is present. nih.gov |

| C-3, C-5 | Electrophilic Substitution | Deactivated | Requires harsh conditions; C-5 is the most likely site. nih.gov |

| C-5 | Direct C-H Functionalization | Possible | Achievable with modern methods like electrochemical sulfonylation. nih.gov |

Functional group interconversions (FGIs) are fundamental transformations that allow for the conversion of one functional group into another, greatly expanding the synthetic utility of the pyridine scaffold. vanderbilt.edu Starting with this compound, new functional groups can be introduced and subsequently modified.

A common strategy involves introducing a group via C-H functionalization, which can then be converted into other functionalities. For example, a sulfonyl group can be introduced and then transformed, or a nitro group can be added and subsequently reduced.

Nitration and Reduction: Nitration of the pyridine ring, though requiring strong conditions, can introduce a nitro group, likely at the C-5 position. This nitro group is a versatile handle for further chemistry. A key transformation is its reduction to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd). The resulting amine opens up numerous synthetic possibilities, including diazotization reactions or amide bond formation.

Hydrogenation of the Pyridine Ring: The aromatic pyridine ring can be fully reduced to a piperidine ring. This transformation drastically alters the geometry and electronic properties of the molecule, converting the flat, aromatic scaffold into a flexible, saturated heterocycle. This can be achieved through catalytic hydrogenation, for instance, using samarium(II) iodide and water as a hydrogen source.

The following table details some key functional group interconversions relevant to a substituted pyridine ring.

| Starting Group | Reagents | Product Group | Reaction Name/Type |

| C-H | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Electrophilic Nitration |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Nitro Group Reduction |

| Amine (-NH₂) | Acyl Chloride, Base | Amide (-NHCOR) | Acylation |

| Pyridine Ring | H₂, PtO₂ or SmI₂, H₂O | Piperidine Ring | Catalytic Hydrogenation |

| Sulfonyl Chloride (-SO₂Cl) | R₂NH | Sulfonamide (-SO₂NR₂) | Sulfonamide Formation |

| Nitrile (-CN) | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) | Nitrile Reduction vanderbilt.edu |

Ring Annulation and Heterocyclic Ring Construction

This compound and its direct precursor, 3-aminopyridine, are valuable starting materials for the synthesis of fused heterocyclic systems. In these reactions, the existing pyridine ring serves as a foundation upon which a new ring is constructed. Such annulation reactions are of significant interest in medicinal chemistry, as fused heterocycles are common motifs in biologically active molecules, including certain types of cancer therapeutics. researchgate.netgoogle.com

The strategy for ring annulation typically involves reacting bifunctional reagents with two adjacent sites on the pyridine ring or by using an existing functional group to direct an intramolecular cyclization.

Synthesis of Pyrimido[4,5-b]pyridines: This system can be constructed from 3-aminopyridine (obtainable by hydrolysis of the carbamate). For example, reaction with a 1,3-dielectrophile like a β-ketoester or malonic ester derivative can lead to the formation of a fused pyrimidine (B1678525) ring.

Synthesis of Thieno[2,3-b]pyridines: To construct a fused thiophene (B33073) ring, functional groups are required at the C-2 and C-3 positions. A potential route from this compound could involve ortho-lithiation at the C-2 position, followed by introduction of a sulfur-containing group. Subsequent intramolecular cyclization or reaction with a suitable partner would yield the thieno[2,3-b]pyridine (B153569) core.

Synthesis of Fused Triazoles: The reaction of a hydrazine (B178648) derivative with a precursor containing vicinal amino and cyano groups on the pyridine ring can lead to the formation of fused triazole systems. researchgate.net

These examples highlight how the pyridine scaffold can be elaborated into more complex, polycyclic structures with diverse chemical and biological properties.

| Precursor Scaffold | Reaction Type | Fused Heterocyclic Product |

| 3-Aminopyridine | Condensation with β-dicarbonyl compound | Pyrimido[4,5-b]pyridine |

| 2-Halo-3-aminopyridine | Reaction with a sulfur nucleophile and cyclization | Thieno[2,3-b]pyridine |

| 3-Hydrazinopyridine | Condensation with a carboxylic acid derivative | Triazolo[4,3-a]pyridine |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Chromatographic Methodologies

High-resolution chromatography is indispensable for separating and quantifying components within a mixture. For Methyl pyridin-3-ylcarbamate, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are pivotal techniques.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development and validation of HPLC methods are crucial for the quality control and analysis of pyridine (B92270) derivatives. researchgate.net These methods are designed to be specific, accurate, precise, and robust, ensuring reliable quantification and impurity profiling. researchgate.netpensoft.net

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing pyridine derivatives involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often with an acid additive such as trifluoroacetic acid to improve peak shape. researchgate.netpensoft.net Gradient elution is frequently employed to achieve optimal separation of the main compound from any impurities. pensoft.net

Method validation, performed according to guidelines from the International Council for Harmonisation (ICH), confirms the method's suitability for its intended purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netfrontiersin.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | Zorbax RX-C18 (250 mm × 4.6 mm, 5 µm) scirp.org |

| Mobile Phase | A: 0.02 M KH₂PO₄ buffer (pH 2.5 with H₃PO₄) scirp.org B: Acetonitrile scirp.org |

| Gradient | 65:35 (A:B) v/v scirp.org |

| Flow Rate | 1.0 mL/min scirp.org |

| Detection | UV at 220 nm researchgate.netscirp.org |

| Column Temperature | 25 °C scirp.org |

| Injection Volume | 10 µL scirp.org |

Applications of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS combines the high separation power of UHPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex samples. nih.govnih.gov This technique is particularly useful for identifying and quantifying trace-level impurities and metabolites of compounds like this compound. nih.govnih.gov

In a typical UHPLC-MS setup, a sub-2 µm particle column provides rapid and efficient separation. mdpi.com The eluent is then introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are determined. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting selected ions and analyzing the resulting fragment ions. mdpi.comnih.gov

Table 2: Example UHPLC-MS/MS Conditions for Analysis of Small Molecules

| Parameter | Condition |

|---|---|

| UHPLC System | Waters Acquity H-Class mdpi.comgoogle.com |

| Column | Acquity UPLC HSS T3 (1.8 µm, 2.1 mm × 50 mm) google.com |

| Mobile Phase | A: Water + 0.1% HCOOH google.com B: Acetonitrile + 0.1% HCOOH google.com |

| Flow Rate | 1.2 mL/min google.com |

| Column Temperature | 60 °C google.com |

| Mass Spectrometer | Triple Quadrupole (QQQ) nih.gov or Quadrupole Time-of-Flight (Q-TOF) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. mdpi.com Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.4 | ~148 |

| Pyridine-H4 | ~8.3 | ~122 |

| Pyridine-H5 | ~7.3 | ~135 |

| Pyridine-H6 | ~8.5 | ~145 |

| NH | ~9.0 (broad) | - |

| O-CH₃ | ~3.8 | ~52 |

| C=O | - | ~154 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺˙). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. nih.govlibretexts.org Common fragmentation pathways for carbamates include cleavage of the carbamate (B1207046) C-O bond and fragmentation of the pyridine ring. researchgate.net

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ nih.gov |

| Molecular Weight | 152.15 g/mol |

| [M+H]⁺ (ESI) | m/z 153.06 |

| Key Fragment Ions (EI) | m/z 121 (loss of -OCH₃), m/z 94 (loss of -NHCOOCH₃), m/z 78 (pyridine ring) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. libretexts.orguark.edu These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700 cm⁻¹), and C-O stretch. Aromatic C-H and C=C stretching vibrations from the pyridine ring will also be present. libretexts.org Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information, especially regarding the pyridine ring vibrations. uark.edunih.gov

Table 5: Key Infrared and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 libretexts.org |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 libretexts.org |

| C=O (Carbamate) | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1450 - 1600 libretexts.org |

| C-O | Stretching | 1260 - 1150 researchgate.net |

Chiroptical Spectroscopy for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net It is a powerful method for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comresearchgate.netnih.gov The process typically involves comparing the experimental VCD spectrum of a chiral compound to the spectrum calculated for a known enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net

This compound is an achiral molecule and therefore would not exhibit a VCD spectrum. However, if a chiral center were introduced into the molecule, for instance by substitution on the pyridine ring or modification of the methyl group, VCD could be employed to determine the absolute configuration of the resulting enantiomers.

For a hypothetical chiral derivative of this compound, the experimental VCD spectrum would show a series of positive and negative bands corresponding to the vibrational modes of the molecule. The pattern of these bands is unique to a specific enantiomer. nih.govacs.org The comparison of this experimental spectrum with the DFT-calculated spectrum for an assumed absolute configuration (e.g., the R-enantiomer) allows for an unambiguous assignment. americanlaboratory.com Studies on other carbamates have demonstrated that VCD is sensitive to the conformational landscape of the carbamate group. nih.govacs.org

An illustrative data table for a hypothetical chiral derivative of this compound is provided below, showing the kind of data obtained in a VCD analysis.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (R-enantiomer) | Assignment |

| C=O stretch | 1730 | + | + | Confirmed |

| N-H bend | 1540 | - | - | Confirmed |

| Pyridine ring stretch | 1480 | + | + | Confirmed |

| C-O stretch | 1250 | - | - | Confirmed |

Note: This data is illustrative for a hypothetical chiral derivative.

Computational and Theoretical Chemistry

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of methyl pyridin-3-ylcarbamate. These calculations offer insights that complement experimental data and help predict molecular behavior.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds and the energy associated with each. libretexts.org For this compound, key rotations exist around the C(pyridine)-N and N-C(carbonyl) bonds.

Theoretical conformational analysis, often performed using DFT methods like B3LYP with a 6-31G(d,p) basis set, can predict the preferred molecular geometries. For analogous compounds such as tert-butyl (4-methylpyridin-2-yl)carbamate, computational analyses have shown that both the pyridine (B92270) ring and the carbamate (B1207046) group tend to have planar geometries. This planarity is due to the aromaticity of the pyridine ring and resonance stabilization within the carbamate moiety.

However, the relative orientation of these two planar groups, defined by the dihedral angle, can differ, leading to various stable conformers with distinct energy profiles. X-ray crystallography studies on similar molecules have confirmed the existence of multiple crystallographically independent molecules within an asymmetric unit, each exhibiting slight conformational differences. For this compound, computational scanning of the potential energy surface by systematically varying the key dihedral angles would reveal the global and local energy minima, representing the most stable conformations.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridinylcarbamate Structure

| Parameter | Description | Typical Theoretical Value (Å or °) |

|---|---|---|

| N-C (carbamate) | Bond length within the carbamate group | ~1.37 |

| C=O (carbamate) | Carbonyl bond length in the carbamate | ~1.22 |

| C(pyridine)-N | Bond connecting pyridine ring to carbamate nitrogen | ~1.42 |

| Dihedral Angle | Angle between pyridine plane and carbamate plane | Variable (e.g., ~3-12°) |

Note: Values are illustrative based on analyses of similar structures like tert-butyl (4-methylpyridin-2-yl)carbamate and may vary for this compound.

Quantum chemical calculations are highly effective for predicting the electronic properties and reactivity of a molecule. chimicatechnoacta.ru By solving the Schrödinger equation within the framework of DFT, a range of electronic descriptors can be calculated for this compound. wikipedia.org These descriptors help in understanding its chemical behavior. chimicatechnoacta.ru

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: From the FMO energies, several global reactivity descriptors can be derived:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. researchgate.net

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the global electrophilic nature of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the pyridine nitrogen and carbonyl oxygen atoms are expected to be regions of negative potential, while the N-H proton would be a site of positive potential.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature |

Note: The specific values for these descriptors would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level of theory). *

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways and the structures of transient species that are difficult to observe experimentally. nih.gov

Computational methods can be used to map the potential energy surface (PES) for a chemical reaction involving this compound. aaqr.org This allows for the elucidation of the most probable reaction pathway connecting reactants to products. nih.gov A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. nih.gov

For instance, the formation of this compound from 3-aminopyridine (B143674) and a methylating agent like methyl chloroformate can be modeled. The mechanism would likely involve the nucleophilic attack of the amino group on the carbonyl carbon. Computational calculations can:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate.

Confirm the nature of the transition state by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on related ruthenium-catalyzed reactions have used DFT to calculate energy profiles and optimize the structures of intermediates and transition states, demonstrating how substituents on the pyridine ring can influence the stability of different rotamers and affect the reaction pathway. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). openaccessjournals.comnih.gov This method is fundamental in structure-based drug design for predicting binding affinity and mode of interaction. nih.govmdpi.com

In the context of this compound, molecular docking could be used to screen for potential biological targets or to understand its interaction with a known receptor. The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the receptor protein. scispace.com

Sampling: A search algorithm explores various possible conformations of the ligand within the receptor's binding site. openaccessjournals.com

Scoring: A scoring function estimates the binding affinity for each pose, ranking them to find the most favorable binding mode. nih.gov The score typically accounts for forces like hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Docking studies on related pyridine-based ligands have been used to investigate their binding mechanisms with various protein targets, such as thymidylate kinase. mdpi.com These studies identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, π-stacking, or hydrophobic contacts. mdpi.com For this compound, the pyridine nitrogen, the N-H group, and the carbonyl oxygen would be key features for forming such interactions, guiding the design of more potent and selective derivatives.

Applications in Advanced Organic Synthesis

Methyl Pyridin-3-ylcarbamate as a Strategic Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound serves as a key synthon, providing a pyridinyl moiety that is frequently found in biologically active compounds and complex molecular architectures.

The pyridine (B92270) nucleus is a fundamental component of many complex heterocyclic systems, and this compound is a valuable starting material for their synthesis. The presence of both the pyridine nitrogen and the carbamate (B1207046) group allows for a variety of chemical transformations, including cyclization reactions to form fused heterocyclic systems. These reactions are crucial in generating novel molecular scaffolds. ias.ac.innih.govgoogle.com

The synthesis of fused pyridine heterocycles is a significant area of research in medicinal chemistry and materials science due to their unique structural and electronic properties. ias.ac.in Methodologies such as intramolecular cyclizations and multi-component reactions can be employed, where the pyridine and carbamate functionalities of this compound play a direct role in the formation of the final polycyclic structure. rug.nlwindows.netresearchgate.netrsc.org For instance, the carbamate nitrogen can act as a nucleophile, while the pyridine ring can be involved in various coupling and condensation reactions to build additional rings onto the core structure.

Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyridine-Based Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Pyrido[2,3-d]pyrimidines | Multi-component condensation reactions | Kinase inhibitors, Anti-inflammatory agents |

| Furo[2,3-b]pyridines | Intramolecular cyclization of substituted pyridines | Antitumor agents |

| Pyrrolo[2,3-b]pyridines | Annulation of aminopyridines | CNS agents, Antiviral compounds |

| Thieno[3,2-b]pyridines | Cross-coupling followed by cyclization | Antitumor and antiangiogenic agents |

This table illustrates the types of fused heterocyclic systems that can be synthesized using pyridine-containing starting materials, highlighting the potential of this compound as a precursor in similar synthetic routes.

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnist.govresearchgate.netnist.govfiu.edunih.govcam.ac.ukbroadinstitute.orgcam.ac.uk this compound is an ideal building block for such approaches due to its functional handles that allow for the attachment of various substituents and the construction of diverse molecular scaffolds.

In a typical DOS workflow, a core scaffold, which can be derived from this compound, is systematically decorated with a variety of chemical appendages. The carbamate group can be readily transformed into other functional groups, or it can serve as a linking point for the introduction of new molecular fragments. The pyridine ring itself can be functionalized at different positions, further expanding the chemical space of the resulting library. nih.gov The goal of DOS is to create collections of compounds with high three-dimensional complexity and skeletal diversity, which increases the probability of discovering molecules with novel biological activities. nih.govbroadinstitute.orgcam.ac.uk

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent and selective drugs targeting a variety of biological targets. nih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of numerous pharmacologically relevant chemical scaffolds.

One of the most significant applications of pyridine-containing scaffolds is in the development of protein kinase inhibitors. novartis.comnih.goved.ac.ukacs.org Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine moiety can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The carbamate functionality can be modified to introduce substituents that occupy other pockets of the active site, thereby enhancing potency and selectivity. nih.gov

Table 2: Pharmacological Scaffolds Incorporating the Pyridine Moiety

| Scaffold Class | Target Family | Therapeutic Area |

| Pyridyl Carboxamides | PIM Kinases | Oncology |

| Pyridin-3-amine Derivatives | Multi-targeted Protein Kinases | Oncology (NSCLC) |

| Aniline-Pyrimidines | Various Kinases | Fungicides, Oncology |

| Dithiocarbamate-containing Pyrimidines | PI3Kα | Oncology |

This table provides examples of pharmacologically active scaffolds that feature a pyridine ring, underscoring the importance of this compound as a starting material for such structures.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The development of novel synthetic methods is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of complex molecules. While not exclusively, the reactivity of compounds like this compound can drive the development of new synthetic methodologies. For example, the unique electronic properties of the pyridine ring can influence the outcome of cross-coupling reactions, leading to the development of new catalytic systems with improved efficiency and substrate scope. mdpi.commdpi.commit.eduresearchgate.net

The carbamate group can also participate in novel transformations. For instance, methods for the direct functionalization of the C-H bonds of the pyridine ring, guided by the carbamate directing group, could offer a more atom-economical approach to substituted pyridines. The development of novel multicomponent reactions where this compound is a key reactant would also represent a significant methodological advancement, allowing for the rapid assembly of complex heterocyclic structures from simple starting materials. rug.nlwindows.netresearchgate.netrsc.org

Development of Chemical Probes and Molecular Tools for Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular context. raineslab.comnih.gov The development of high-quality chemical probes is essential for chemical biology research and target validation in drug discovery. This compound can serve as a valuable scaffold for the design and synthesis of such molecular tools.

The pyridine core can provide the necessary interactions for binding to a target protein, while the carbamate functionality can be used as a handle to attach reporter groups, such as fluorescent dyes or affinity tags. raineslab.comnih.govnih.govrsc.org For example, a fluorescent probe could be synthesized by coupling a fluorophore to the carbamate nitrogen. This would allow for the visualization of the target protein's localization and dynamics within living cells. Similarly, attaching a biotin (B1667282) tag would enable the isolation and identification of the target protein and its interacting partners from complex biological mixtures. The design of such probes often involves a detailed understanding of the structure-activity relationship to ensure high potency and selectivity for the intended target. nih.gov

Emerging Research Directions

Materials Science Applications and Integration

The unique chemical structure of Methyl pyridin-3-ylcarbamate, featuring both a pyridine (B92270) ring and a carbamate (B1207046) group, presents intriguing possibilities for its use in the development of new materials with tailored properties. The pyridine moiety offers opportunities for coordination chemistry, hydrogen bonding, and catalysis, while the carbamate linkage can impart specific physical and chemical characteristics to a material.

Research into pyridine-containing polymers has demonstrated their wide range of applications, including in electronics, catalysis, and biomedicine. While specific studies on the incorporation of this compound into polymeric structures are not extensively documented, the potential exists to utilize it as a functional monomer or additive. The pyridine nitrogen can act as a site for polymerization or as a point of interaction with other components in a polymer blend or composite material. The carbamate group could influence properties such as solubility, thermal stability, and mechanical strength. For instance, new acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups have been successfully synthesized and polymerized, suggesting a viable pathway for creating functional polymers.

The development of such materials could lead to applications in areas like:

Smart Materials: Polymers that respond to stimuli such as pH or the presence of metal ions, due to the properties of the pyridine ring.

High-Performance Composites: Incorporation into composite materials could enhance their thermal or mechanical properties.

| Potential Polymer Type | Monomer/Additive Role of this compound | Potential Application |

| Polyacrylates/Polymethacrylates | Functional comonomer | pH-responsive materials, metal-ion scavenging |

| Polyurethanes | Chain extender or modifier | Enhanced thermal stability, specific adhesion properties |

| Epoxy Resins | Curing agent or additive | Improved mechanical strength, corrosion resistance |

The properties of this compound also suggest its potential utility in the formulation of advanced coatings and dispersions. The pyridine group can promote adhesion to metal surfaces through coordination, making it a candidate for anti-corrosion coatings. Furthermore, its ability to participate in hydrogen bonding could be exploited in the formulation of self-healing coatings. In dispersions, it could function as a stabilizing agent for pigments or other particles. The use of pyridine salts of aromatic sulfonic acids has been explored as curing catalysts in coating compositions, indicating a precedent for the application of pyridine derivatives in this field nih.gov.

Innovations in Catalysis and Process Optimization

The pyridine ring is a well-known ligand in coordination chemistry and a component of many catalysts. Research is ongoing to leverage the pyridine moiety in this compound for catalytic applications and to develop more sustainable methods for its synthesis.

While specific catalytic systems designed for the transformation of this compound are not widely reported, the broader field of pyridine C-H functionalization is an active area of research. Such transformations could enable the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Palladium-catalyzed cross-coupling reactions, for instance, are a common method for the functionalization of pyridine rings. The development of catalysts that can selectively act on the pyridine ring of this compound without affecting the carbamate group would be a significant advancement.

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, aiming to reduce waste and energy consumption. For carbamates, sustainable synthetic routes are being explored that avoid the use of toxic reagents like phosgene. One such approach is the reaction of amines and alcohols with carbon dioxide, a renewable C1 source rsc.org. Another green methodology involves the use of urea (B33335) as a carbonyl source in the synthesis of primary carbamates, catalyzed by indium(III) triflate organic-chemistry.org.

For pyridine derivatives, green synthesis methods include one-pot multicomponent reactions, often assisted by microwave irradiation or the use of environmentally benign catalysts organic-chemistry.orgchemicalbook.com. These approaches offer advantages such as shorter reaction times, higher yields, and easier purification of products. The development of such sustainable routes for the synthesis of this compound would be a significant step towards more environmentally friendly chemical manufacturing.

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Use of CO2 as a C1 source | Reaction of 3-aminopyridine (B143674) with methanol (B129727) and CO2 | Avoids toxic reagents, utilizes a renewable feedstock |

| Multicomponent reactions | One-pot synthesis from simple precursors | Reduced waste, higher efficiency, shorter reaction times |

| Use of green catalysts | Employing reusable or biodegradable catalysts | Reduced environmental impact, lower costs |

Advanced Analytical Strategies for Enhanced Chemical Research

The thorough characterization of this compound and its potential derivatives is crucial for understanding their properties and behavior in various applications. Advanced analytical techniques play a pivotal role in this endeavor.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of carbamates. For instance, a reversed-phase HPLC method with post-column derivatization and fluorescence detection has been developed for the analysis of N-methyl carbamate pesticide residues epa.gov. Such a method could be adapted for the sensitive and selective determination of this compound in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its structure and purity chemicalbook.comrsc.org.

Mass Spectrometry (MS), often coupled with a chromatographic technique like HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. The synthesis of a related compound, [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester, was confirmed using mass spectrometry, which showed the expected molecular ion peak chemicalbook.com.

These advanced analytical strategies are essential for quality control in the synthesis of this compound and for studying its behavior in the emerging research areas of materials science and catalysis.

Q & A

Q. What are the recommended synthetic routes for Methyl pyridin-3-ylcarbamate, and how can purity be optimized?

this compound can be synthesized via carbamate formation using pyridin-3-ylamine and methyl chloroformate under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

- Validation : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound in the lab?

While specific data for this compound is limited, analogous carbamates (e.g., benzyl derivatives) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C.

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Moisture control : Add molecular sieves to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation : ¹H/¹³C NMR (DMSO-d6 or CDCl3) for carbamate and pyridine proton signals.

- Purity assessment : HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities.

- Thermal stability : TGA/DSC to determine decomposition temperatures .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in scalable synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate carbamate bond formation.

- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Systematic validation : Replicate published procedures and cross-validate with independent techniques (e.g., X-ray crystallography for unambiguous structure confirmation).

- Meta-analysis : Apply Cochrane systematic review principles to assess methodological biases in existing studies (e.g., solvent effects on NMR shifts) .

Q. How can environmental impacts of this compound be mitigated during disposal?

- Degradation studies : Test ozonation or photocatalytic methods to break down carbamate bonds.

- Ecotoxicity screening : Use Daphnia magna or algae models to assess acute toxicity and guide waste treatment protocols .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.